
N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide” is a complex organic compound that contains a thiazole ring, a benzyl group, and an isobutyramide group . Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . The benzyl group is a common substituent in organic chemistry, derived from benzene. The isobutyramide group consists of an amide functional group attached to an isobutyl group.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The thiazole ring, for example, is known to participate in various chemical reactions . The benzyl group and the isobutyramide group may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole ring, benzyl group, and isobutyramide group could affect properties such as solubility, melting point, and boiling point .Applications De Recherche Scientifique
Cyclin-Dependent Kinase Inhibition
N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide and related compounds have been explored for their potential in treating Alzheimer's disease through the inhibition of cyclin-dependent kinase 5 (cdk5)/p25. This approach focuses on halting the disease's progression by targeting specific enzymes linked to neurodegeneration (Helal et al., 2004).
Phosphoinositide 3-Kinase Inhibition
Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have identified compounds with potential efficacy in cancer treatment. This research aims to optimize therapeutic agents by improving metabolic stability, demonstrating the compound's versatility beyond its primary application (Stec et al., 2011).
Antimicrobial Activity
Thiazole derivatives, including those structurally related to this compound, have been synthesized and evaluated for their cytotoxic and antimicrobial activities. These compounds have shown promising results against various bacterial strains, highlighting their potential in developing new antibacterial agents (Gomha & Khalil, 2012).
Local Anesthetic Activity
Research into N-[2-(alkylamino)ethyl]benzotriazol-X-yl isobutyramides has revealed their potential as local anesthetics. Some derivatives demonstrated a more favorable pharmacological profile than lidocaine, indicating the chemical's utility in medical applications beyond its initial scope (Caliendo et al., 1996).
Antitumor Agents
Novel N-(benzo[d]Thiazol-2-yl)-2-((2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin]-3'-yl)Amino)Acetamide derivatives have been synthesized and identified as potent antibacterial agents. Their in-vitro antibacterial activity suggests a broader application in combating microbial resistance, reinforcing the compound's importance in pharmaceutical research (Borad et al., 2015).
Mécanisme D'action
Target of action
The compound contains a thiazole ring, which is a core structural motif present in a wide range of natural products and synthetic molecules with diverse biological activities . Therefore, the targets of this compound could be numerous, depending on the specific functional groups and structural features it possesses.
Mode of action
The mode of action would depend on the specific target(s) of the compound. For instance, thiazole derivatives have been known to exhibit antibacterial activity by inhibiting bacterial cell wall synthesis .
Analyse Biochimique
Biochemical Properties
The biochemical properties of N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide are not yet fully understood. It is known that similar thiazole derivatives have been synthesized and evaluated for their antitumor activities . The results indicated that some of these compounds exhibited potent inhibitory activity against certain enzymes
Cellular Effects
The cellular effects of this compound are also not fully known. Similar compounds have shown to induce apoptosis in certain cell lines
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully elucidated. Similar compounds have shown to inhibit certain enzymes, suggesting a potential mechanism of action
Propriétés
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9(2)13(18)17-14-16-8-11(19-14)7-10-5-3-4-6-12(10)15/h3-6,8-9H,7H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTVUEKHDROURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796316 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B2979798.png)

![2-[(4-chlorobenzyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B2979801.png)
![3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2979802.png)
![methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate](/img/structure/B2979803.png)
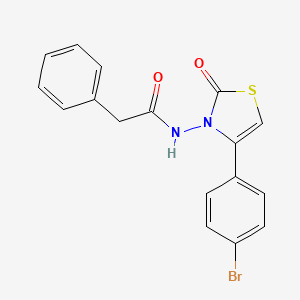
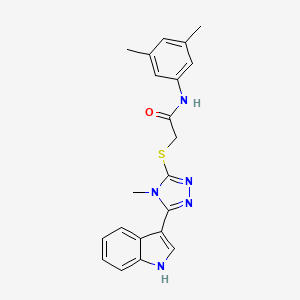
![2-[(2-benzoylphenyl)amino]-N-(cyanomethyl)acetamide](/img/structure/B2979809.png)
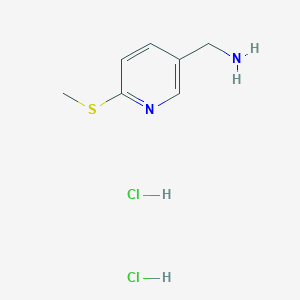
![N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2979811.png)
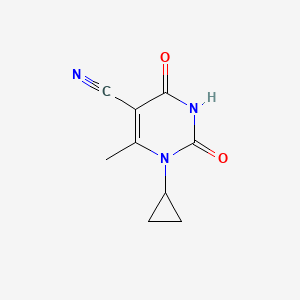
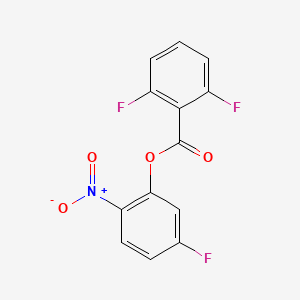
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2979819.png)
![2-Ethyl-5-((2-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979821.png)